molecular formula C17H22N8 B6446328 N,N,6-trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640959-99-3

N,N,6-trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6446328
CAS No.: 2640959-99-3
M. Wt: 338.4 g/mol
InChI Key: LIUMYPDKZSPNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-Trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with N,N,6-trimethyl groups and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety. This structure positions it within a class of kinase-targeting molecules, as pyrazolo-pyrazine and pyrimidine scaffolds are common in inhibitors of mTOR, PI3K, and other signaling proteins . The piperazine linker enhances solubility and bioavailability, while the pyrazolo[1,5-a]pyrazine group may contribute to binding interactions with kinase ATP pockets .

Properties

IUPAC Name

N,N,6-trimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-13-12-15(22(2)3)21-17(20-13)24-10-8-23(9-11-24)16-14-4-5-19-25(14)7-6-18-16/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMYPDKZSPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OSI-027 (R39) and OXA-01 (R40)

Structural Features :

  • OSI-027 (R39) : Pyrazolo[3,4-d]pyrimidin-4-amine core with a morpholine substituent.
  • OXA-01 (R40) : Similar core but optimized for dual mTOR/PI3K inhibition .

Pharmacological Data :

Compound mTORC1 IC50 mTORC2 IC50 PI3Kα IC50 Selectivity (mTOR vs. PI3K)
OSI-027 (R39) 22 nM 65 nM >10,000 nM >100-fold
OXA-01 (R40) 4 nM N/A 190 nM ~47-fold

Key Differences :

  • The target compound’s pyrazolo[1,5-a]pyrazine core differs from the pyrazolo[3,4-d]pyrimidine in OSI-027/OXA-01, likely altering hinge-binding interactions in kinases .
  • The N,N,6-trimethylpyrimidin-4-amine group may reduce metabolic instability compared to OSI-027’s morpholine substituent .
N-(4-Chlorophenyl)-6-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Structural Features :

  • Pyrazolo[3,4-d]pyrimidin-4-amine core with 4-methylpiperazine and chlorophenyl groups .

Activity :

  • Exhibits kinase inhibition but lacks specificity data. The chlorophenyl group may enhance hydrophobic interactions, while the methylpiperazine improves solubility .

Comparison :

  • The absence of a chlorophenyl group may lower cytotoxicity but also reduce target affinity .
4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

Structural Features :

  • Pyrazolo[1,5-a]pyrimidine core linked to quinoline via a phenyl-piperazine group .

Activity :

  • Functions as a BMP inhibitor, highlighting the role of pyrazolo-pyrimidine derivatives in modulating developmental signaling pathways .

Key Differences :

  • The target compound’s pyrazolo[1,5-a]pyrazine group and pyrimidin-4-amine core differentiate it from this quinoline-containing analog, suggesting divergent biological targets (e.g., kinases vs. BMP receptors) .
Brain-Penetrant BTK Inhibitors (e.g., Compound 33 in )

Structural Features :

  • Pyrazolo[1,5-a]pyrazin-4-yloxy group linked to a cyclobutylamine scaffold .

Activity :

  • Designed for brain penetration, with covalent binding to BTK.

Comparison :

  • The target compound’s piperazine linker may limit blood-brain barrier permeability compared to the cyclobutylamine scaffold in Compound 33 .

Physicochemical Data :

Property Target Compound OSI-027 (R39) N-(4-Chlorophenyl) Derivative
Molecular Weight ~406 g/mol (estimated) 437.5 g/mol 419.9 g/mol
Solubility (logP) Moderate (piperazine) Low (morpholine) Moderate (methylpiperazine)
Metabolic Stability High (trimethyl groups) Moderate Moderate (chlorophenyl)

Preparation Methods

Activation of Pyrimidine

A chloropyrimidine intermediate, 2-chloro-N,N,6-trimethylpyrimidin-4-amine , is synthesized by treating 2,4-dichloropyrimidine with methylamine under basic conditions. Selective methylation at the 4-position is achieved using dimethyl sulfate and K₂CO₃ in 1,4-dioxane, mirroring methods in patent WO2016170545A1.

Piperazine Coupling

The chloropyrimidine reacts with piperazine in refluxing acetonitrile, facilitated by DIEA (N,N-diisopropylethylamine). Completion is monitored by TLC, with typical yields of 75–85% after extraction and crystallization.

Methylation Techniques for N,N,6-Trimethyl Groups

Dimethylation of Amine

The N,N-dimethyl moiety is installed via reductive amination or direct methylation. Using dimethyl sulfate and K₂CO₃ in 1,4-dioxane at 25–30°C, as described in WO2016170545A1, ensures selective dimethylation without over-alkylation.

C6-Methylation

Methylation at the pyrimidine’s 6-position employs methyl iodide in DMF with NaH as a base. Reaction completion within 2 hours at 0°C to room temperature prevents side product formation.

Purification and Characterization

Amorphous vs. Crystalline Forms

The final compound is isolated via solvent-antisolvent precipitation. Amorphous forms are obtained by adding a dichloromethane/methanol solution to hexanes, while crystalline Form-A is purified from ethyl acetate/heptane mixtures.

Analytical Confirmation

  • HPLC : Purity >98% (UV detection at 254 nm).

  • MS (ESI) : m/z 396.2 [M+H]⁺.

  • ¹H NMR : Distinct signals for N,N-dimethyl (δ 3.05, s) and pyrazolo-pyrazine protons (δ 8.89, d).

Comparative Analysis of Synthetic Routes

ParameterPathway A (Pre-formed Pyrazolo-Pyrazine)Pathway B (In Situ Cyclization)
Overall Yield 62%48%
Key Step Yield Suzuki Coupling: 93%Cyclization: 65%
Complexity Moderate (Requires Boronate Synthesis)High (Multi-step Cyclization)
Purity >98%90–95%

Pathway A is favored for scalability and reproducibility, leveraging robust Suzuki-Miyaura conditions .

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but require monitoring to prevent side reactions .
  • Catalysts : Use of Pd catalysts for cross-coupling steps improves regioselectivity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:
A combination of techniques ensures accurate characterization:

Technique Application Example Parameters
NMR Spectroscopy Assigns proton/environment positions (e.g., methyl groups, piperazine protons).¹H NMR (500 MHz, DMSO-d6), ¹³C NMR
HPLC-MS Confirms molecular weight and purity (>98% by area normalization) .C18 column, acetonitrile/water gradient.
X-ray Crystallography Resolves 3D structure (bond angles, packing) for crystalline derivatives .Mo-Kα radiation, 100 K.

Q. Key Considerations :

  • Use deuterated solvents for NMR to avoid signal overlap.
  • For crystallography, slow evaporation from dichloromethane/methanol often yields suitable crystals .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:
SAR studies require iterative modifications and biological testing:

Substituent Variation :

  • Modify methyl groups (N,N,6 positions) to ethyl/isopropyl to assess steric effects.
  • Replace pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine to evaluate core flexibility .

Biological Assays :

  • Test against kinase panels (e.g., EGFR, CDK2) using enzymatic assays (IC₅₀ determination) .
  • Compare cellular uptake in cancer vs. normal cell lines (e.g., MTT assays) .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins .

Q. Data Interpretation :

  • Correlate substituent bulkiness with activity loss to identify steric constraints.
  • Use QSAR models to predict activity for untested analogs .

Advanced: What strategies resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability issues. Address them via:

Physicochemical Profiling :

  • Measure logP (e.g., shake-flask method) to assess lipid solubility. Poor logP (<2) may limit cellular uptake .
  • Evaluate metabolic stability in liver microsomes (e.g., CYP450 lability) .

Formulation Adjustments :

  • Use PEGylated nanoparticles to enhance solubility and prolong half-life .

Pharmacokinetic Studies :

  • Conduct LC-MS/MS to quantify plasma/tissue concentrations over time .

Case Example :
If in vitro IC₅₀ is low (nM range) but in vivo efficacy is poor, check for rapid clearance using radiolabeled tracer studies .

Advanced: How can computational methods predict biological targets and binding mechanisms?

Methodological Answer:

Target Prediction :

  • Use SwissTargetPrediction or PharmMapper to identify potential targets based on structural similarity .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein complexes (GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with kinase hinge regions) .

Free Energy Calculations :

  • Apply MM-PBSA/GBSA to estimate binding affinities and guide SAR .

Q. Validation :

  • Cross-check with experimental data (e.g., SPR for binding kinetics) .

Basic: What reaction conditions optimize yield in pyrazolo-pyrimidine coupling steps?

Methodological Answer:
Key conditions for high-yield coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura cross-couplings .
  • Base : K₂CO₃ or Cs₂CO₃ in anhydrous DMF at 100°C .
  • Molar Ratios : 1:1.2 (core:piperazine derivative) to minimize unreacted starting material .

Q. Troubleshooting :

  • If yield <50%, screen alternative ligands (e.g., XPhos) to enhance catalytic efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.